Ethyl dichlorothiophosphate
Overview
Description
Ethyl dichlorothiophosphate is an organophosphorus compound with the molecular formula C2H5Cl2OPS. It is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of ethyl, dichloro, and thiophosphate groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl dichlorothiophosphate can be synthesized through the reaction of ethanol with thiophosphoryl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
C2H5OH+PSCl3→C2H5OP(S)Cl2+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The reaction is carried out in specialized reactors that maintain the necessary temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Ethyl dichlorothiophosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to produce ethyl thiophosphate and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiophosphates can be formed.
Hydrolysis Products: Ethyl thiophosphate and hydrochloric acid.
Scientific Research Applications
Ethyl dichlorothiophosphate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Employed in the study of enzyme inhibition, particularly those involving thiophosphate groups.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism by which ethyl dichlorothiophosphate exerts its effects involves the interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, particularly those containing thiol groups. This interaction disrupts the normal function of the enzyme, leading to various biochemical effects.
Comparison with Similar Compounds
Ethyl dichlorothiophosphate can be compared with other similar compounds, such as:
- Mthis compound
- Phenyl dichlorothiophosphate
- O,O’-Diethyl chlorothiophosphate
Uniqueness: this compound is unique due to its specific ethyl group, which influences its reactivity and interaction with other molecules. This makes it distinct from its methyl and phenyl counterparts, which have different chemical properties and applications.
Properties
IUPAC Name |
dichloro-ethoxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl2OPS/c1-2-5-6(3,4)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMODMOZAUKBGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl2OPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061733 | |
Record name | O-Ethyl dichlorothiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1498-64-2 | |
Record name | Ethyl dichlorothiophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1498-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorodichloridothioic acid, O-ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl dichlorothiophosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphorodichloridothioic acid, O-ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | O-Ethyl dichlorothiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-ethyl dichlorothiophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.